(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one is an organic compound characterized by the presence of a bromophenyl group, an ethoxy group, and two fluorine atoms attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, ethyl acetoacetate, and difluoromethyl ketone.
Condensation Reaction: The first step involves a condensation reaction between 3-bromobenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Fluorination: The intermediate compound is then subjected to fluorination using difluoromethyl ketone under controlled conditions to introduce the difluoromethyl group.
Final Product Formation: The final step involves the dehydration of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one involves its interaction with specific molecular targets. The bromophenyl group and the difluoromethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3E)-4-(3-bromophenyl)-3-buten-2-one
- (1E,3E,NE)-N-(1-allyl-2-oxoindolin-3-ylidene)-4-(3-bromophenyl)-3-(ethoxycarbonyl)buta-1,3-dien-1-amine oxide
Uniqueness
(3E)-1-(3-bromophenyl)-4-ethoxy-1,1-difluorobut-3-en-2-one is unique due to the presence of both ethoxy and difluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Properties
CAS No. |
2309485-10-5 |
---|---|
Molecular Formula |
C12H11BrF2O2 |
Molecular Weight |
305.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.